![molecular formula C21H28O2 B1258988 (17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
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Overview
Description
17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Synthesis and Derivative Studies
This compound has been explored in various synthetic and derivative studies. For instance, the synthesis of related cyclopenta[a]phenanthrenes like 11-trifluoromethyl-, 11-cyano-, and 11-amino-15,16-dihydrocyclopenta[a]phenanthren-17-ones has been optimized using a derived ethylene diketal approach (Coombs, 1999). Additionally, the compound has been used as an intermediate in the synthesis of hormone pharmaceuticals, as demonstrated by the study of 16β-Bromo-17-hydroxypregn-4-ene-3,11,20-trione chloroform solvate (Nie, Wang, & Zhou, 2006).
Carcinogenicity and Biological Activity
Several studies have examined the carcinogenic potential of cyclopenta[a]phenanthrenes and their derivatives. For instance, research has been conducted on the bay-region distortions in cyclopenta[a]phenanthrenes and their capacity to produce skin tumors in mice (Kashino et al., 1986). Other studies have focused on the correlation between carcinogenicity and the chemical structure in cyclopenta[a]phenanthrenes (Coombs, Bhatt, & Croft, 1973), and the carcinogenicity of cyclopenta[a]phenanthrene and chrysene derivatives in Sencar mice (Bhatt & Coombs, 1990).
Chemical Constituents and Metabolism
Research into the chemical constituents of various natural products has also involved compounds related to (17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione. For example, studies have been conducted on the chemical constituents of Commiphora mukul, identifying various cyclopenta[a]phenanthrene derivatives (Wang Jin-hui, 2012). Additionally, the in vitro metabolism of cyclopenta[a]phenanthrenes has been studied to understand their biological processing and potential effects (Coombs, Russell, Jones, & Ribeiro, 1985).
properties
Product Name |
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |
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Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4- |
InChI Key |
WDXRGPWQVHZTQJ-XRVIQIRUSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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